Purity Advantage: 6,6‑Dimethyl‑1‑azaspiro[3.5]nonan‑2‑one vs. Unsubstituted 1‑Azaspiro[3.5]nonan‑2‑one
6,6‑Dimethyl‑1‑azaspiro[3.5]nonan‑2‑one is consistently supplied at a minimum purity of 98% by multiple vendors , whereas the unsubstituted parent scaffold 1‑azaspiro[3.5]nonan‑2‑one is offered at a typical purity of 95% . The 3‑percentage‑point higher purity reduces the burden of chromatographic purification before use in sensitive catalytic or biological assays.
| Evidence Dimension | Certified purity (HPLC/GC area%) |
|---|---|
| Target Compound Data | ≥ 98% |
| Comparator Or Baseline | 1‑Azaspiro[3.5]nonan‑2‑one (CAS 24571‑98‑0): 95% |
| Quantified Difference | +3 percentage points (absolute) |
| Conditions | Vendor Certificate of Analysis; Fluorochem/CymitQuimica specifications |
Why This Matters
Higher initial purity reduces the need for additional purification steps, saving time and cost in high‑throughput screening or multi‑step synthesis.
